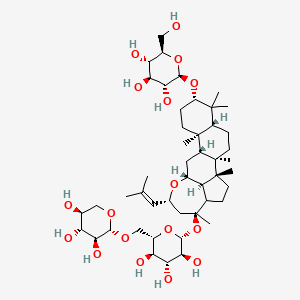![molecular formula C11H16F2N2O B12434481 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine CAS No. 1016678-92-4](/img/structure/B12434481.png)
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine is a chemical compound with the molecular formula C11H16F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a butan-2-ylhydrazine moiety
Vorbereitungsmethoden
The synthesis of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves several steps, typically starting with the preparation of the difluoromethoxyphenyl precursor. The synthetic route may include:
Formation of the Difluoromethoxyphenyl Intermediate:
Attachment of the Butan-2-yl Group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction to attach the butan-2-yl group.
Hydrazine Introduction: Finally, the hydrazine moiety is introduced through a hydrazinolysis reaction, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions towards desired products.
Wissenschaftliche Forschungsanwendungen
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular pathways. These interactions can modulate biological processes, making the compound a subject of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine can be compared with other similar compounds, such as:
1-(4-[4-(Methoxy)phenyl]butan-2-YL)hydrazine: This compound lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(4-[4-(Trifluoromethoxy)phenyl]butan-2-YL)hydrazine: The presence of an additional fluorine atom can further enhance its reactivity and binding affinity.
1-(4-[4-(Chloromethoxy)phenyl]butan-2-YL)hydrazine:
The uniqueness of this compound lies in its specific difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1016678-92-4 |
|---|---|
Molekularformel |
C11H16F2N2O |
Molekulargewicht |
230.25 g/mol |
IUPAC-Name |
4-[4-(difluoromethoxy)phenyl]butan-2-ylhydrazine |
InChI |
InChI=1S/C11H16F2N2O/c1-8(15-14)2-3-9-4-6-10(7-5-9)16-11(12)13/h4-8,11,15H,2-3,14H2,1H3 |
InChI-Schlüssel |
IDGSUKWULMFTSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
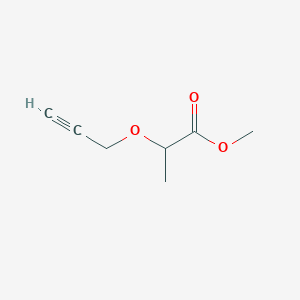
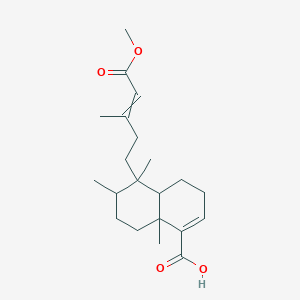
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
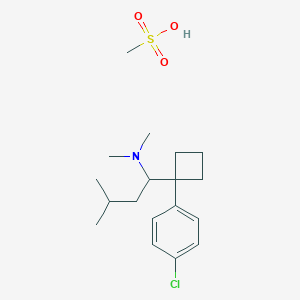
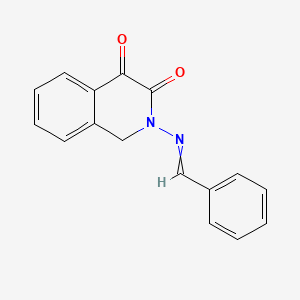

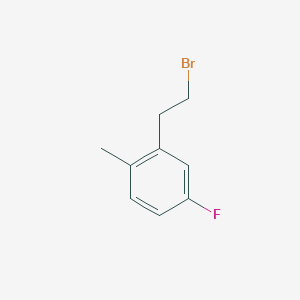
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)

![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
